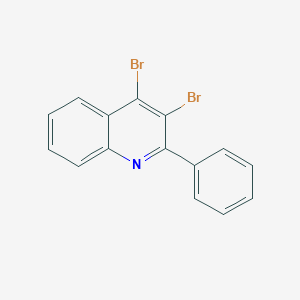

3,4-Dibromo-2-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

5428-22-8 |

|---|---|

Molecular Formula |

C15H9Br2N |

Molecular Weight |

363.05 g/mol |

IUPAC Name |

3,4-dibromo-2-phenylquinoline |

InChI |

InChI=1S/C15H9Br2N/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9H |

InChI Key |

VCDSZBBXLSQKDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 3,4 Dibromo 2 Phenylquinoline

Halogen Reactivity and Functional Group Interconversions

The presence of two bromine atoms at the C3 and C4 positions of the 2-phenylquinoline (B181262) core governs the primary reactivity of the molecule. The electronic environment of these positions, influenced by the phenyl substituent at C2 and the fused benzene (B151609) ring, dictates the susceptibility of each C-Br bond to undergo substitution or coupling reactions.

Selective Derivatization at Bromine Positions

The differential reactivity of the bromine atoms at the C3 and C4 positions allows for selective functionalization. The bromine at the C4 position is generally more reactive towards nucleophilic attack due to the influence of the ring nitrogen. This has been observed in reactions with cyanide ions.

In a notable study, the reaction of 3,4-dibromo-2-phenylquinoline with copper(I) cyanide in refluxing dimethylformamide (DMF) resulted in a mixture of mono- and dinitrile products. The composition of this mixture was found to be dependent on the reaction time. After one hour, the mononitrile, 3-bromo-2-phenylquinoline-4-carbonitrile, and the dinitrile, 2-phenylquinoline-3,4-dicarbonitrile, were formed in a roughly 57:43 ratio. Extending the reaction time to four hours shifted the product ratio to 36:64, indicating a stepwise substitution process where the C4-Br is substituted first, followed by the less reactive C3-Br. archive.org

Further studies have shown that under certain conditions, the bromine atoms can be unreactive. For instance, heating this compound with excess phosphorus pentabromide did not lead to further polybrominated products that could be easily purified, suggesting a degree of stability under these specific electrophilic conditions.

Nucleophilic Aromatic Substitution Pathways on Dibromoquinoline Systems

Nucleophilic aromatic substitution (SNAr) is a key transformation for haloquinolines. The electron-withdrawing nature of the quinoline (B57606) nitrogen atom activates the ring system, particularly at the C2 and C4 positions, towards nucleophilic attack. In this compound, the C4 position is the more activated site for SNAr reactions.

The aforementioned reaction with copper(I) cyanide is a classic example of a nucleophilic substitution pathway on this dibromoquinoline system. archive.org The initial substitution at the C4 position is consistent with the established principles of SNAr on quinoline rings.

While specific studies on a wide range of nucleophiles with this compound are limited in the reviewed literature, the general reactivity pattern suggests that other nucleophiles, such as amines, alkoxides, and thiolates, would likely exhibit similar regioselectivity, favoring initial substitution at the C4 position.

Applications as a Synthetic Intermediate

The ability to selectively functionalize the C3 and C4 positions makes this compound a valuable intermediate in the synthesis of more complex molecules.

Precursor in the Synthesis of Complex Heterocyclic Compounds

While direct examples of the synthesis of complex heterocyclic compounds starting from this compound are not extensively documented in the available literature, its potential as a precursor is evident. The sequential or one-pot displacement of the two bromine atoms with different nucleophiles could lead to the formation of fused heterocyclic systems. For instance, reaction with a dinucleophile could potentially lead to the annulation of a new ring across the C3 and C4 positions.

Building Block for Multifunctional Quinoline Derivatives

The stepwise functionalization of this compound allows for the introduction of multiple functional groups, creating multifunctional quinoline derivatives. The conversion to mono- and dinitriles is a prime example of this. archive.org These nitrile derivatives can be further elaborated into other functional groups such as carboxylic acids, amides, or amines, thereby expanding the molecular diversity accessible from the parent dibromo compound.

The following table summarizes the observed reactivity of this compound:

| Reactant(s) | Conditions | Product(s) | Observations | Reference |

| Copper(I) Cyanide | DMF, reflux, 1 hr | 3-Bromo-2-phenylquinoline-4-carbonitrile and 2-Phenylquinoline-3,4-dicarbonitrile (57:43) | Selective substitution at C4 is faster. | archive.org |

| Copper(I) Cyanide | DMF, reflux, 4 hr | 3-Bromo-2-phenylquinoline-4-carbonitrile and 2-Phenylquinoline-3,4-dicarbonitrile (36:64) | Longer reaction time favors disubstitution. | archive.org |

| Phosphorus Pentabromide | Heat | No easily purifiable polybrominated products | Resistant to further bromination under these conditions. |

Catalytic Applications and Mechanistic Investigations

Currently, there is a lack of specific information in the public domain regarding the catalytic applications of this compound itself or detailed mechanistic investigations beyond the general understanding of SNAr on quinoline systems. The compound's potential in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, remains an area for future exploration. Such studies would be invaluable for expanding its synthetic utility and for providing deeper insights into the relative reactivity of the C3 and C4 positions under catalytic conditions.

Research Findings on the Chemical Transformations and Reactivity of this compound Remain Undisclosed in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and literature, specific studies detailing the chemical transformations and reactivity of the compound this compound are not publicly available. Consequently, an in-depth article focusing on its use in hydrogen transfer reactions and associated mechanistic investigations, as per the requested outline, cannot be generated at this time.

The inquiry sought to elaborate on two key areas of the compound's reactivity:

Mechanistic Investigations of Reactions Involving Halogenated Quinolines (e.g., DFT studies on reaction mechanisms):This subsection was planned to explore the theoretical and computational examination of the reaction pathways involving this compound, particularly through methods like Density Functional Theory (DFT) to understand the underlying mechanisms of its chemical behavior.

Without verifiable and specific research findings on this compound, the creation of a scientifically accurate and informative article, including the requested data tables, is not possible. The scientific community awaits future research that may shed light on the chemical properties and potential applications of this specific compound.

Spectroscopic and Structural Elucidation Methodologies for 3,4 Dibromo 2 Phenylquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific experimental ¹H NMR data for 3,4-Dibromo-2-phenylquinoline, including chemical shifts (δ) and coupling constants (J), are not available in the public domain based on the conducted searches.

Specific experimental ¹³C NMR data detailing the chemical shifts of the carbon atoms in this compound are not publicly available.

While 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the structure of this compound, no such experimental data has been found in public databases.

High-Resolution Mass Spectrometric Characterization for Molecular Identity and Fragmentation

The exact mass of this compound can be calculated from its molecular formula (C₁₅H₉Br₂N). However, experimental HRMS data to confirm this accurate mass is not available in the searched literature.

A detailed analysis of the mass fragmentation pattern of this compound is not possible without experimental mass spectrometry data.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. These techniques provide a molecular fingerprint based on the absorption or scattering of infrared radiation as molecules vibrate.

Specific FT-IR spectral data for this compound, including tables of vibrational frequencies and their corresponding assignments (e.g., C-H stretching, C=C and C=N ring vibrations, C-Br stretching), are not available in the surveyed literature. Analysis of related quinoline (B57606) structures suggests that one would expect to observe characteristic bands for the phenyl and dibromo-substituted quinoline ring systems. However, without experimental data for the specific title compound, a detailed and accurate analysis is not possible.

Similarly, dedicated FT-Raman spectroscopic studies for this compound are not found in the public domain. FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of aromatic systems. A typical investigation would report Raman shifts (in cm⁻¹) and the relative intensities of the scattered light, which would help in assigning the vibrational modes of the molecule. Such specific data remains un-published for this compound.

X-ray Crystallography for Solid-State Molecular Geometry

A search for single-crystal X-ray diffraction data for this compound in crystallographic databases has not yielded any results. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This information is fundamental for understanding the molecule's solid-state geometry. While studies on other quinoline derivatives exist, extrapolating this data would not provide an accurate representation of this compound due to the specific influence of the bromine substituents at the 3 and 4 positions on its crystal structure.

Without a determined crystal structure, a detailed analysis of the crystal packing and intermolecular interactions (such as π-π stacking, halogen bonding, or van der Waals forces) is purely speculative. The arrangement of molecules in the crystal lattice and the nature and strength of the interactions between them are critical for understanding the material's bulk properties. This analysis is contingent on the availability of single-crystal X-ray diffraction data, which, as noted, is not currently available for this compound.

Computational and Theoretical Investigations of 3,4 Dibromo 2 Phenylquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation with various levels of approximation. nih.gov For a molecule such as 3,4-Dibromo-2-phenylquinoline, these methods can elucidate its electronic landscape, revealing key features that govern its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov A primary application of DFT is geometry optimization, an iterative process that seeks to find the most stable three-dimensional arrangement of atoms—the structure with the lowest possible ground state energy. stackexchange.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. stackexchange.comq-chem.com

For this compound, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set such as 6-311++G(d,p), would be employed to predict its equilibrium geometry. nih.govnih.gov The optimization would yield precise information on bond lengths, bond angles, and dihedral angles. It is expected that the quinoline (B57606) and phenyl rings would be largely planar, but a slight twist between the two rings might occur to minimize steric hindrance. The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational model. researchgate.netfinechem-mirea.ru

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT Note: These are representative parameters that would be determined through DFT calculations; they are not experimental values.

| Parameter | Atom(s) Involved | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C2-C3 | ~1.41 Å |

| Bond Length | C3-Br | ~1.90 Å |

| Bond Length | C4-Br | ~1.89 Å |

| Bond Angle | N1-C2-C3 | ~121° |

| Bond Angle | C2-C3-C4 | ~120° |

| Dihedral Angle | N1-C2-C(Phenyl)-C(Phenyl) | ~35° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are crucial descriptors of a molecule's kinetic stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. ajchem-a.com For this compound, the HOMO is expected to be distributed over the electron-rich π-system of the quinoline and phenyl rings, while the LUMO would also be located on this conjugated system. The presence of bromine atoms, being electronegative, would influence the energy levels of these orbitals.

Table 2: Key Chemical Reactivity Descriptors from FMO Analysis Note: These parameters are calculated from HOMO and LUMO energies to predict reactivity.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. researchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (nucleophilic centers).

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack (electrophilic centers).

Green: Regions of neutral or zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The regions around the electropositive hydrogen atoms and potentially the carbon atoms attached to the electronegative bromine atoms would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduaiu.edu This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation.

Hyperconjugation involves the delocalization of electrons from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov In this compound, NBO analysis would reveal key stabilizing interactions, such as the delocalization of π-electrons from the phenyl ring to the quinoline system (π → π) and interactions involving the lone pairs on the nitrogen and bromine atoms with antibonding orbitals (n → σ or n → π*). nih.govresearchgate.net

Table 3: Illustrative NBO Analysis of Hyperconjugative Interactions Note: This table shows the types of interactions that would be quantified by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | Calculated Value | Lone Pair Delocalization |

| π(C5-C6) | π(C7-C8) | Calculated Value | π-Conjugation |

| LP(2) Br | σ(C3-C4) | Calculated Value | Lone Pair Delocalization |

| π(C-Phenyl) | π(C2-N1) | Calculated Value | Ring-to-Ring Conjugation |

Non-Linear Optical (NLO) materials have applications in technologies like optical switching and data processing due to their ability to alter the properties of light passing through them. nih.gov The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β and γ). Molecules with large conjugated π-electron systems, significant intramolecular charge transfer, and asymmetric structures often exhibit high NLO activity. ajchem-a.comresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These calculated frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net

For this compound, a computational study would predict the frequencies for characteristic vibrational modes, such as C-H stretching of the aromatic rings, C=C and C=N stretching within the quinoline system, and the C-Br stretching modes. Correlating these calculated frequencies with experimentally recorded FT-IR and Raman spectra is a powerful method for confirming the molecular structure and assigning specific absorption bands to particular molecular motions.

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While its synthesis and some basic reactivity have been documented, in-depth studies concerning its spectroscopic properties through theoretical models and detailed reaction mechanism analyses are not presently available in published research.

Early scientific records, specifically in the "Proceedings of the Indiana Academy of Science," describe the preparation of this compound, noting its physical characteristics such as a melting point of 222.8-223.8°C and successful elemental analysis for bromine content. archive.org This source also touches upon further bromination reactions of the compound. archive.org Another study on quinolinemethanol antimalarials briefly mentions the reactivity of this compound, specifically its reaction with copper cyanide to form a mixture of mono- and di-nitrile derivatives, highlighting the lower reactivity of the bromine atom at the 3-position. dtic.mil

However, the core components of a modern computational and theoretical examination, as outlined in the requested article structure, are conspicuously absent from the scientific record. There is no evidence of published research that has undertaken the simulation of its Fourier-transform infrared (FT-IR) and Raman spectra using theoretical models. Consequently, there is no validation of such computational data against experimental spectroscopic results.

Furthermore, the elucidation of reaction mechanisms involving this compound through computational methods, including the characterization of transition states, analysis of reaction pathways, and calculation of energy profiles, has not been a subject of published research. This lack of data prevents a detailed discussion on the energetics and intermediates of its chemical transformations from a theoretical standpoint.

Future Research Directions and Emerging Trends for 3,4 Dibromo 2 Phenylquinoline

Development of Green and Sustainable Synthetic Routes for Dibromoquinolines

The synthesis of quinoline (B57606) derivatives has traditionally involved methods that are often resource-intensive and generate significant waste. mdpi.com The future of chemical synthesis is increasingly focused on "green chemistry" principles, a trend that is highly relevant to the production of dibromoquinolines. rsc.org Future research will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

Key areas of focus include:

Catalyst-Free and Solvent-Free Reactions: Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to drive reactions, represents a promising solvent-free alternative for constructing heterocyclic systems like quinolines. rsc.org

Use of Greener Solvents: Shifting from hazardous organic solvents to water or ionic liquids can drastically reduce the environmental impact of synthetic processes. rsc.orgfrontiersin.org

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple reactants in a single step to form complex products, minimizing intermediate isolation steps, solvent usage, and waste generation. rsc.org Developing one-pot bromination and cyclization strategies for 2-phenylquinolines would be a significant advancement.

Continuous Flow Synthesis: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying this technology to the synthesis of 3,4-Dibromo-2-phenylquinoline could lead to more efficient and reproducible production. rsc.org

Alternative Brominating Agents: Research into safer and more sustainable brominating agents, such as using cetyltrimethylammonium tribromide (CTMATB) under microwave irradiation, can provide greener alternatives to traditional reagents. researchgate.net

| Green Chemistry Approach | Description | Potential Advantage for Dibromoquinoline Synthesis |

| Mechanosynthesis | Using mechanical energy to initiate reactions, often without solvents. | Reduces solvent waste and can lead to different product selectivities. |

| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. rsc.org | Increases atom economy and reduces the number of synthetic steps. |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in a flask. rsc.org | Enhances safety, improves heat transfer, and allows for easier scaling. |

| Bio-catalysis | Using enzymes or whole organisms to catalyze reactions. | High selectivity and mild reaction conditions, reducing energy consumption. |

Exploration of Novel Catalytic Transformations Mediated by this compound

While dihaloquinolines are typically employed as substrates in cross-coupling reactions, their inherent structure suggests potential, yet unexplored, roles as ligands or mediators in catalysis. The nitrogen atom in the quinoline ring and the potential for the phenyl group to participate in non-covalent interactions could allow this compound to act as a directing group or a bidentate ligand for transition metals.

Future research could investigate:

Ligand Development: Designing and synthesizing novel ligands based on the 2-phenylquinoline (B181262) core for use in asymmetric catalysis. The steric and electronic properties could be tuned by modifying the phenyl ring or the quinoline backbone.

Organocatalysis: Exploring the potential of derivatives of this compound to act as organocatalysts, perhaps leveraging the Lewis basicity of the quinoline nitrogen.

Photoredox Catalysis: Investigating whether the compound or its derivatives can participate in photoredox cycles, either as a photosensitizer or as a substrate in novel light-driven transformations.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable tools for mechanistic elucidation. acs.org

For reactions involving this compound, such as its synthesis or subsequent functionalization via cross-coupling, these techniques could provide invaluable insights:

In Situ NMR and IR Spectroscopy: These methods can track the concentration of reactants, intermediates, and products in real-time, helping to identify transient species and determine reaction kinetics. Monitoring a catalytic reaction involving a nickel complex with in situ NMR, for example, has been shown to successfully identify the active catalyst. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that may proceed through radical pathways, such as certain photoredox-catalyzed couplings, EPR spectroscopy can be used with spin traps to detect and characterize radical intermediates. acs.org

Mass Spectrometry-Based Monitoring: Techniques like Reaction-Monitoring Mass Spectrometry (MS) can provide rapid analysis of reaction mixtures, which is particularly useful in high-throughput experimentation and for identifying unexpected byproducts.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| In Situ NMR | Real-time concentration of species, structural information on intermediates. | Elucidating the mechanism of synthesis and subsequent cross-coupling reactions. |

| In Situ IR/Raman | Monitoring changes in functional groups and bonding. | Tracking the progress of bromination and cyclization steps. |

| EPR Spectroscopy | Detection and characterization of radical species. acs.org | Investigating potential single-electron transfer (SET) pathways in catalytic cycles. |

Integration of Computational Predictions with High-Throughput Experimental Design

The synergy between computational chemistry and experimental synthesis is accelerating the pace of discovery in chemical sciences. rsc.orgmdpi.com High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions or compound variations, while computational modeling can predict outcomes and guide experimental design, saving time and resources. nih.gov

Future research on this compound and its derivatives will increasingly benefit from this integrated approach:

Q & A

Q. How can I optimize the synthesis of 3,4-Dibromo-2-phenylquinoline to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting bromination conditions. For example, using iodine as a catalyst in methanol (as demonstrated for structurally similar 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline) can enhance regioselectivity . Key parameters include:

- Reagent stoichiometry : Ensure a 2:1 molar ratio of brominating agent (e.g., Br₂ or NBS) to the precursor quinoline.

- Temperature control : Maintain temperatures between 0–5°C to minimize side reactions.

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) to isolate the product.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Analyze coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and quaternary carbons (δ 120–140 ppm) to confirm bromine substitution positions .

- Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z 372.9 (M⁺) and isotopic patterns consistent with two bromine atoms .

- IR spectroscopy : Validate C-Br stretches at 550–650 cm⁻¹ and quinoline ring vibrations at 1600–1450 cm⁻¹ .

- Cross-Verification : Compare experimental data with computational simulations (e.g., DFT-based NMR predictions) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of brominated aromatic compounds.

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

- Documentation : Maintain a risk assessment log referencing Safety Data Sheets (SDS) for halogenated quinolines .

Advanced Research Questions

Q. How can I resolve contradictions in spectral data when confirming the structure of this compound derivatives?

- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. Strategies include:

- Variable-temperature NMR : Perform experiments at –40°C to slow conformational changes and simplify splitting patterns .

- 2D NMR (COSY, NOESY) : Identify through-space correlations between bromine-substituted aromatic protons and adjacent groups .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemical confirmation .

- Case Study : For 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline, X-ray data confirmed the absence of rotational isomerism .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model C-Br bond dissociation energies and identify reactive sites .

- Molecular docking : Predict interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize Suzuki-Miyaura coupling conditions .

- Kinetic studies : Compare computed activation energies with experimental yields to refine reaction pathways .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at positions 3, 4, and 2-phenyl. Test against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) .

- Electron-withdrawing groups : Bromine increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

- Steric maps : Generate 3D models (e.g., using MOE software) to visualize clashes between bromine atoms and protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.